delta - Undecalactone - d4
Description
Historical Trajectory and Evolving Significance of Stable Isotope-Labeled Analogs in Scientific Inquiry
The concept of isotopes emerged in the early 20th century, with Frederick Soddy's work on radioactive elements leading to the understanding that elements could exist in forms with different atomic weights but identical chemical properties. libretexts.orgnih.gov Initially, research was dominated by radioactive isotopes due to the ease of their detection. nih.gov However, the potential of stable isotopes as tracers was recognized, particularly for biological systems where radioactivity could be a concern.
The pioneering work of scientists like Rudolph Schoenheimer in the 1930s demonstrated the power of stable isotopes, such as deuterium (B1214612), to study metabolic pathways. nih.gov These early studies revealed the dynamic nature of biochemical processes, challenging the then-static view of the body's components.
Over the decades, the significance of stable isotope-labeled compounds has grown in tandem with advancements in analytical instrumentation, most notably mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org The ability to accurately measure the mass differences between labeled and unlabeled compounds has made stable isotope dilution analysis (SIDA) a gold standard for quantitative analysis. acs.orgnih.govnih.gov This technique involves adding a known amount of the stable isotope-labeled compound (like δ-undecalactone-d4) to a sample as an internal standard. Because the labeled standard behaves almost identically to the unlabeled analyte during sample preparation and analysis, it allows for highly accurate quantification, even if there are sample losses. acs.orgnih.gov
Current Research Paradigms and Methodological Advancements Facilitated by Deuterium Labeling
The application of deuterium-labeled compounds, including δ-undecalactone-d4, is integral to several modern research areas.
Metabolic and Pharmacokinetic Studies: Deuterium labeling is a powerful tool for tracing the metabolic fate of drugs and other xenobiotics in the body (absorption, distribution, metabolism, and excretion - ADME studies). acs.orgsimsonpharma.com By administering a deuterated compound, researchers can track its conversion into various metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS). acs.org
Kinetic Isotope Effect (KIE): The replacement of hydrogen with deuterium can sometimes lead to a change in the rate of a chemical reaction, known as the kinetic isotope effect. libretexts.orgnih.gov This occurs because the carbon-deuterium bond is stronger than the carbon-hydrogen bond. libretexts.org Studying the KIE can provide valuable insights into reaction mechanisms, particularly for enzyme-catalyzed reactions where C-H bond cleavage is a rate-limiting step. nih.govacs.org
Quantitative Analysis: As mentioned, the primary application of compounds like δ-undecalactone-d4 is in stable isotope dilution assays. acs.orgnih.gov This is particularly important in food and fragrance analysis, where accurate quantification of aroma compounds is crucial for quality control. The use of a deuterated internal standard corrects for variations in sample extraction and instrument response, leading to more precise and reliable results. nih.gov
Metabolic Imaging: An emerging field is deuterium metabolic imaging (DMI), an MRI-based technique that allows for the non-invasive mapping of the metabolism of deuterated substrates in vivo. nih.govescholarship.orgbohrium.com This has significant potential for clinical applications, including in oncology. bohrium.com
Properties
CAS No. |
1394230-34-2 |
|---|---|
Molecular Formula |
C11H16D4O2 |
Molecular Weight |
188.35 |
Purity |
95% min. |
Synonyms |
delta - Undecalactone - d4 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Fidelity Assessment of δ Undecalactone D4
Strategic Approaches for Site-Specific Deuterium (B1214612) Incorporation
The synthesis of δ-undecalactone-d4 necessitates meticulous planning to ensure the accurate placement of deuterium atoms. This involves the careful selection of deuterated precursors, the application of specific chemical transformations, and the optimization of reaction conditions to achieve high isotopic enrichment.
Design Principles for Deuterated Precursor Selection and Chemical Transformation
The successful synthesis of δ-undecalactone-d4 hinges on a "bottom-up" strategy, which involves constructing the final molecule from smaller, selectively deuterated building blocks. nih.gov This approach allows for precise control over the location of deuterium incorporation. nih.gov Key to this strategy is the use of readily available starting materials that can be efficiently deuterated. For instance, a common precursor for lactone synthesis is 2-hexylcyclopentanone. patsnap.com The synthesis may also involve the use of deuterated reagents such as deuterated sulfuric acid in D₂O to introduce deuterium at specific sites. nih.gov
Chemical transformations are selected to preserve the isotopic label throughout the synthetic sequence. A multi-step process often begins with reactions that create the carbon skeleton, followed by steps that introduce and secure the deuterium atoms. For example, an Aldol condensation can be used to form a key intermediate, which is then subjected to further reactions like oxidation and cyclization to form the lactone ring. google.com The choice of reagents and reaction conditions at each step is critical to prevent unwanted hydrogen-deuterium exchange, which could compromise the isotopic purity of the final product.
Catalytic Hydrogen-Deuterium Exchange Protocols and Their Optimization
Catalytic hydrogen-deuterium (H-D) exchange represents a powerful and efficient method for introducing deuterium into organic molecules. mdpi.com These reactions are often more cost-effective than de novo synthesis. mdpi.com Various catalysts, including palladium on carbon (Pd/C), can facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O). mdpi.commdpi.com
The optimization of H-D exchange protocols is crucial for maximizing deuterium incorporation and ensuring site-selectivity. nih.gov Reaction parameters such as temperature, pressure, solvent, and the choice of catalyst and base can significantly influence the efficiency and selectivity of the exchange. mdpi.comresearchgate.net For instance, base-catalyzed H-D exchange often proceeds via an enolate intermediate, making the hydrogens on carbons adjacent to a carbonyl group susceptible to exchange. nih.govyoutube.com The optimization process involves systematically varying these parameters to find the conditions that yield the highest isotopic enrichment at the desired positions. researchgate.net
Multi-Step Organic Synthesis Pathways for High-Purity δ-Undecalactone-d4
Achieving high-purity δ-undecalactone-d4 typically involves a multi-step synthetic pathway that combines various chemical reactions. A general route to δ-lactones can start from the condensation of a ketone, such as cyclopentanone (B42830), with an aldehyde. google.com This is followed by hydrogenation and then a Baeyer-Villiger oxidation to form the lactone ring. google.com
For the synthesis of δ-undecalactone-d4, a plausible route could involve the following key steps:
Aldol Condensation: Reaction of cyclopentanone with a deuterated aldehyde to introduce deuterium at specific positions in the side chain.
Hydrogenation/Deuteration: Catalytic hydrogenation using deuterium gas (D₂) or a deuteride (B1239839) reagent like lithium aluminum deuteride (LiAlD₄) to saturate a double bond and/or introduce additional deuterium atoms. nih.gov A concise synthesis of a deuterated γ-valerolactone derivative utilized catalytic deuteration to introduce four deuterium atoms in a late-stage functionalization. unimi.it
Baeyer-Villiger Oxidation: Oxidation of the resulting deuterated ketone with a peroxy acid to form the δ-lactone ring. patsnap.com
Purification: The crude product is then purified, often by vacuum distillation, to obtain high-purity δ-undecalactone-d4. patsnap.com
Throughout this process, careful selection of non-deuterated and deuterated reagents and control of reaction conditions are essential to ensure the integrity of the isotopic labeling. nih.gov
Comprehensive Characterization and Verification of Isotopic Purity and Enrichment
Following synthesis, the isotopic purity and enrichment of δ-undecalactone-d4 must be rigorously verified. This is accomplished using a combination of advanced analytical techniques that provide both quantitative and qualitative information about the deuterated compound.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Deuterium Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural characterization and quantification of deuterium in labeled compounds. rsc.org While proton NMR (¹H NMR) can indicate the absence of protons at specific sites, deuterium NMR (²H NMR) directly observes the deuterium nuclei, providing definitive proof of their incorporation. wikipedia.orgstudymind.co.uk
²H NMR offers several advantages for analyzing highly deuterated compounds. It provides a clean spectrum where only the deuterium signals are observed. sigmaaldrich.com The chemical shifts in ²H NMR are very similar to those in ¹H NMR, making spectral interpretation straightforward. sigmaaldrich.com Quantitative ²H NMR can be used to determine the atom percent of deuterium enrichment by integrating the peak areas, although proper experimental setup is crucial for accuracy. sigmaaldrich.com For complex molecules, two-dimensional (2D) NMR techniques can be employed to resolve overlapping signals and confirm the precise location of the deuterium atoms. nih.gov However, due to the low natural abundance of deuterium, samples generally need to be significantly enriched to obtain a strong signal. wikipedia.org
| NMR Technique | Application in δ-Undecalactone-d4 Analysis | Key Information Provided |
| ¹H NMR | Initial assessment of deuteration by observing the disappearance of proton signals. | Location of deuterium incorporation (indirectly). |
| ²H NMR | Direct detection and quantification of deuterium atoms. | Confirmation of deuteration, isotopic enrichment, and location of deuterium atoms. wikipedia.orgsigmaaldrich.com |
| 2D NMR (e.g., COSY, HSQC) | Correlation of proton and carbon signals to confirm the molecular structure and precise location of deuterium. | Detailed structural elucidation and verification of site-specific labeling. bruker.com |
This table provides an interactive overview of the NMR techniques used for the characterization of δ-Undecalactone-d4.
High-Resolution Mass Spectrometry (HRMS) for Isotope Ratio Analysis and Positional Isomerism
High-Resolution Mass Spectrometry (HRMS) is another indispensable technique for characterizing deuterated compounds. rsc.org It allows for the precise determination of the mass-to-charge ratio (m/z) of the molecule and its isotopologues, which are molecules that differ only in their isotopic composition. nih.gov This information is used to calculate the isotopic enrichment and to confirm the number of deuterium atoms incorporated. nih.gov
By analyzing the isotopic pattern of the molecular ion peak, the relative abundance of molecules with different numbers of deuterium atoms (d₀, d₁, d₂, etc.) can be determined, providing a detailed picture of the isotopic distribution. nih.gov Tandem mass spectrometry (MS/MS) can further be used to fragment the molecule, and the masses of the resulting fragments can help to pinpoint the location of the deuterium atoms, thereby distinguishing between positional isomers. nih.gov Gas chromatography coupled with mass spectrometry (GC-MS) is also frequently used for the analysis of volatile compounds like δ-undecalactone. nih.govnih.gov Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique that provides very precise measurements of isotope ratios. nih.gov
| HRMS Technique | Application in δ-Undecalactone-d4 Analysis | Key Information Provided |
| Full Scan HRMS | Determination of the accurate mass of the molecular ion and its isotopologues. | Confirmation of the elemental composition and calculation of isotopic enrichment. rsc.org |
| Tandem MS (MS/MS) | Fragmentation of the molecular ion to generate characteristic product ions. | Information on the position of deuterium atoms within the molecule. nih.gov |
| GC-IRMS | Separation of components in a mixture followed by precise measurement of their isotope ratios. | High-precision determination of the D/H ratio. nih.gov |
This table interactively showcases the HRMS techniques vital for the analysis of δ-Undecalactone-d4.
Chromatographic Methodologies Coupled with Spectroscopic Detection for Isotopic Purity Evaluation
The accurate determination of isotopic purity is a critical aspect of the quality control for δ-Undecalactone-d4, particularly when it is intended for use as an internal standard in quantitative analyses. A combination of chromatographic separation and spectroscopic detection provides a comprehensive evaluation of both the isotopic enrichment and the structural integrity of the labeled compound. Methodologies such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for quantifying the distribution of isotopologues, while Nuclear Magnetic Resonance (NMR) spectroscopy is employed to confirm the specific location of the deuterium labels. rsc.orgnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like δ-Undecalactone-d4. It offers high-resolution separation of the deuterated compound from its non-deuterated counterpart. nih.gov The separation mechanism in gas-liquid chromatography can be influenced by the presence of deuterium atoms, a phenomenon known as the "isotope effect in chromatography". chromforum.org Typically, deuterated compounds may elute slightly earlier than their protium (B1232500) analogues on nonpolar stationary phases, an observation termed an inverse isotope effect. nih.gov Conversely, on polar stationary phases, a normal isotope effect (later elution) might be observed. nih.gov The choice of the GC column's stationary phase is therefore critical for achieving baseline separation of the isotopologues.
Following chromatographic separation, the mass spectrometer detector ionizes the eluting molecules and separates the ions based on their mass-to-charge (m/z) ratio. This allows for the precise quantification of δ-Undecalactone-d4 (e.g., C₁₁H₁₆D₄O₂) relative to the unlabeled δ-Undecalactone (C₁₁H₂₀O₂) and other partially deuterated variants (d1, d2, d3). By comparing the integrated peak areas of the respective molecular ions or characteristic fragment ions, the isotopic purity can be accurately calculated. cerilliant.com
Interactive Table 1: Hypothetical GC-MS Data for Isotopic Purity Analysis of δ-Undecalactone-d4
| Isotopologue | Retention Time (min) | Monitored Ion (m/z) | Relative Abundance (%) |
| δ-Undecalactone (d0) | 12.54 | 184.14 | 0.8 |
| δ-Undecalactone-d1 | 12.53 | 185.15 | 1.5 |
| δ-Undecalactone-d2 | 12.52 | 186.15 | 2.2 |
| δ-Undecalactone-d3 | 12.51 | 187.16 | 3.5 |
| δ-Undecalactone-d4 | 12.50 | 188.16 | 92.0 |
Liquid Chromatography-Mass Spectrometry (LC-MS) , especially when coupled with high-resolution mass spectrometry (HRMS), provides another powerful strategy for assessing isotopic enrichment. rsc.org This technique is particularly advantageous as it is rapid, highly sensitive, and requires very low sample consumption. nih.gov Using techniques like electrospray ionization (ESI), LC-HRMS can accurately measure the relative abundance of different H/D isotopolog ions. nih.gov The high resolving power of analyzers like Orbitrap or time-of-flight (TOF) allows for the clear distinction between the mass of the desired deuterated compound and any potential isobaric interferences, leading to a reliable calculation of isotopic purity. rsc.orgnih.gov
Process Optimization for Maximizing Synthetic Yields and Deuterium Atom Incorporation Efficiency
The synthesis of δ-Undecalactone-d4 presents a dual challenge: achieving a high chemical yield of the final product while simultaneously ensuring maximum and specific incorporation of deuterium atoms. Process optimization is therefore essential and focuses on the careful selection of synthetic routes, deuterating agents, and reaction conditions to balance these two objectives.
Strategies for deuterium incorporation often involve the use of deuterated reagents at a key synthetic step. This could involve the reduction of a precursor using a deuterated reducing agent or performing the synthesis in the presence of a deuterium source like D₂O with a suitable catalyst that facilitates H/D exchange. google.com For example, research on other deuterated lactones has shown that reduction with deuterium gas or the use of deuterated starting materials in radical addition reactions can be effective. nih.gov The purity of the starting materials is often a critical factor, as impurities can significantly lower the yield of the deuteration reaction. nih.gov
Optimization of the reaction parameters is paramount. This includes:
Choice of Deuterating Agent: The selection of the deuterium source (e.g., D₂ gas, deuterated borohydrides, D₂O) must be compatible with the substrate and other functional groups in the molecule.
Catalyst: For catalytic reduction or exchange reactions, the catalyst's nature and loading are optimized to promote efficient deuterium transfer without promoting unwanted side reactions or H/D scrambling. google.com
Solvent: The reaction solvent must be carefully chosen. It should be inert to the reaction conditions and, crucially, should not act as a source of protons that could compete with deuterium incorporation, thereby lowering isotopic purity. cerilliant.com
Temperature and Time: Reaction temperature and duration must be precisely controlled. For the Baeyer-Villiger oxidation step, for instance, maintaining a temperature of around 25°C for a specific duration (e.g., 1 hour) has been shown to be effective for the non-deuterated analogue. patsnap.com Similar optimization is required for the deuteration step to maximize incorporation while minimizing potential deuterium loss or product degradation.
Interactive Table 2: Hypothetical Experimental Data for Optimizing δ-Undecalactone-d4 Synthesis
| Experiment # | Deuteration Strategy | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | Isotopic Purity (% d4) |
| 1 | Catalytic Exchange on Precursor | 10% Pd/C, D₂ gas | Ethyl Acetate | 25 | 75 | 85.6 |
| 2 | Catalytic Exchange on Precursor | 10% Pd/C, D₂ gas | Ethyl Acetate | 50 | 72 | 91.2 |
| 3 | Reduction of Unsaturated Precursor | NaBD₄ | Methanol-d4 | 0 | 65 | 96.5 |
| 4 | Reduction of Unsaturated Precursor | NaBD₄ | Methanol-d4 | 25 | 68 | 94.8 |
| 5 | Baeyer-Villiger on d4-Precursor | m-CPBA | Dichloromethane | 25 | 88 | >98 |
This systematic approach, where reaction variables are methodically adjusted and the outcomes (both chemical yield and isotopic purity) are carefully analyzed, allows for the development of a robust and efficient process for the synthesis of high-purity δ-Undecalactone-d4.
Advanced Analytical Applications and Method Development Featuring δ Undecalactone D4
δ-Undecalactone-d4 as a Cornerstone Internal Standard in Quantitative Analytical Chemistry
In the realm of quantitative analytical chemistry, the precision and accuracy of measurements are paramount. The use of internal standards is a fundamental practice to correct for the variability inherent in sample preparation and instrumental analysis. Among the various types of internal standards, isotopically labeled compounds stand out for their superior performance. δ-Undecalactone-d4, a deuterated form of δ-undecalactone, serves as an exemplary internal standard, particularly in the analysis of flavor and fragrance compounds, as well as in metabolomics research. Its chemical and physical properties closely mimic those of the native analyte, δ-undecalactone, yet its mass is intentionally increased by the substitution of four hydrogen atoms with deuterium (B1214612). This mass difference allows for its distinct detection by mass spectrometry, enabling accurate quantification of the target analyte.
The efficacy of δ-undecalactone-d4 as an internal standard is rooted in its ability to compensate for variations that can occur at multiple stages of an analytical workflow. These include inconsistencies in extraction efficiency, derivatization yields, and injection volumes. Furthermore, it helps to correct for matrix effects, where co-eluting substances from the sample matrix can enhance or suppress the ionization of the target analyte in the mass spectrometer. By adding a known amount of δ-undecalactone-d4 to the sample at the earliest stage of preparation, the ratio of the native analyte to the labeled standard can be used to calculate the initial concentration of the analyte with high precision and accuracy.
Development and Validation of Stable Isotope Dilution Assay (SIDA) Protocols
Stable Isotope Dilution Assay (SIDA) is a powerful quantitative technique that relies on the use of a stable isotope-labeled version of the analyte as an internal standard. tum.de The development and validation of SIDA protocols using δ-undecalactone-d4 are critical for ensuring reliable and reproducible results. The fundamental principle of SIDA is that the isotopically labeled standard behaves identically to the endogenous analyte throughout the entire analytical procedure, from extraction and purification to derivatization and chromatographic separation. tum.deresearchgate.net
The development of a SIDA method involves several key steps:
Selection of the Internal Standard: δ-Undecalactone-d4 is an ideal choice as it is chemically identical to the analyte of interest, differing only in isotopic composition. tum.de
Calibration: A calibration curve is constructed by analyzing a series of standards containing varying concentrations of the native analyte and a fixed concentration of δ-undecalactone-d4. The response ratio of the analyte to the internal standard is plotted against the concentration of the analyte.
Validation: The method is then rigorously validated to assess its performance characteristics. This includes evaluating its linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ). nih.gov The robustness of the method is also tested by introducing small, deliberate variations in the analytical parameters.
A validated SIDA protocol for δ-undecalactone provides a reliable tool for its quantification in various complex matrices, such as food, beverages, and biological samples.
Integration into Gas Chromatography-Mass Spectrometry (GC-MS) for Targeted Metabolite Quantification
Gas chromatography-mass spectrometry (GC-MS) is a widely used analytical technique for the separation and identification of volatile and semi-volatile compounds. nih.govcreative-proteomics.com When coupled with a stable isotope dilution assay, GC-MS becomes a highly specific and sensitive platform for targeted metabolite quantification. researchgate.net δ-Undecalactone-d4 is particularly well-suited for GC-MS analysis due to its volatility.
In a typical GC-MS workflow, the sample containing both the native δ-undecalactone and the δ-undecalactone-d4 internal standard is injected into the gas chromatograph. nih.gov The compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z).
The use of δ-undecalactone-d4 allows for selected ion monitoring (SIM), where the mass spectrometer is set to detect only the specific ions corresponding to the analyte and the internal standard. This significantly enhances the sensitivity and selectivity of the analysis, especially in complex matrices. The quantification is based on the ratio of the peak areas of the characteristic ions of the native lactone and its deuterated counterpart.
| Parameter | Description | Typical Value/Range |
| GC Column | Type of capillary column used for separation. | e.g., HP-5MS, DB-Wax |
| Injection Mode | Method of sample introduction. | Splitless or Pulsed Splitless |
| Oven Temperature Program | Ramped temperature profile for optimal separation. | e.g., 50°C hold for 2 min, then ramp to 250°C at 10°C/min |
| Ionization Mode | Method used to ionize the analytes. | Electron Ionization (EI) |
| MS Acquisition Mode | Method of data collection by the mass spectrometer. | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | Specific mass-to-charge ratios for the analyte and internal standard. | Dependent on fragmentation pattern |
Utilization in Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Analytes
While δ-undecalactone itself is volatile and amenable to GC-MS, the principles of using its deuterated form as an internal standard extend to liquid chromatography-mass spectrometry (LC-MS) for the analysis of non-volatile compounds. nih.govnih.gov In complex samples, it is often necessary to analyze a wide range of compounds with varying polarities and volatilities. LC-MS is the technique of choice for non-volatile, polar, and thermally labile molecules. usda.gov
In LC-MS analysis, δ-undecalactone-d4 can be used as an internal standard when analyzing other non-volatile analytes that have similar extraction and ionization characteristics, although it is most ideally suited for its non-deuterated counterpart. The principle remains the same: the internal standard is added at the beginning of the sample preparation process to account for losses and matrix effects. nih.govthegoodscentscompany.com The separation occurs in the liquid phase, and detection is achieved by mass spectrometry, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). usda.gov The use of tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity by monitoring specific fragmentation transitions for both the analyte and the internal standard. usda.gov
Methodological Enhancements for Trace Level Analysis and Matrix Compensation
The accurate quantification of trace-level analytes in complex matrices presents significant analytical challenges. Matrix effects, where co-extractives interfere with the ionization of the target analyte, can lead to inaccurate results. nih.gov Furthermore, achieving low detection limits and high precision is crucial for many applications. The use of δ-undecalactone-d4 as an internal standard provides a robust solution to these challenges.
Strategies for Mitigating Matrix Effects Through Isotopic Internal Standardization
Matrix effects are a major source of error in quantitative mass spectrometry. nih.gov They can cause either ion suppression or enhancement, leading to underestimation or overestimation of the analyte concentration, respectively. Isotopic internal standards like δ-undecalactone-d4 are the most effective tools for mitigating these effects. thegoodscentscompany.com
Because the deuterated internal standard has nearly identical physicochemical properties to the analyte, it co-elutes from the chromatographic column and experiences the same matrix effects during ionization. nih.gov By calculating the ratio of the analyte signal to the internal standard signal, the suppressive or enhancing effects of the matrix are effectively canceled out. This ensures that the quantitative accuracy is maintained even in the presence of significant matrix interference.
| Matrix | Analyte | Internal Standard | Observed Effect | Mitigation Strategy |
| Wine | Flavor Compounds | d7-γ-decalactone | Ion Suppression | Stable Isotope Dilution Assay (SIDA) science.gov |
| Wastewater | Ethanolamines | Stable Isotope Standards | Ion Suppression | Solid Phase Extraction and Isotopic Standards nih.gov |
| Biological Fluids | Various Metabolites | Isotopic Analogs | Variable Suppression/Enhancement | SIDA |
Optimization of Detection Limits and Quantification Precision in Complex Sample Matrices
Achieving low limits of detection (LOD) and limits of quantification (LOQ), along with high precision, is essential for trace-level analysis. The use of δ-undecalactone-d4 as an internal standard contributes significantly to optimizing these parameters.
Rigorous Calibration and Validation Frameworks in Isotope-Assisted Quantitative Research
The cornerstone of reliable quantitative analysis using isotopically labeled compounds, such as δ-Undecalactone-d4, is the establishment of rigorous calibration and validation frameworks. The use of a stable isotope-labeled internal standard is a superior approach in quantitative mass spectrometry, a technique often referred to as stable isotope dilution analysis (SIDA). acs.orgnih.gov This methodology is predicated on the principle that an isotopically labeled standard, like δ-Undecalactone-d4, exhibits nearly identical chemical and physical properties—such as extraction efficiency, ionization response, and chromatographic retention time—to its unlabeled, native counterpart (the analyte). sigmaaldrich.com This similarity allows it to act as an ideal internal standard, effectively correcting for variations in sample preparation and analytical measurement, including analyte loss during workup and matrix-induced signal suppression or enhancement. sigmaaldrich.commdpi.com
The development of a quantitative method begins with the creation of a calibration curve. This is achieved by preparing a series of calibration standards, each containing a constant, known concentration of the internal standard (δ-Undecalactone-d4) and a range of known, varying concentrations of the native analyte (δ-Undecalactone). These standards are then analyzed by a mass spectrometric method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov The instrument measures the signal response (typically the peak area) for both the analyte and the internal standard. A calibration curve is constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration.
Once a sample with an unknown concentration of δ-Undecalactone is spiked with the same known amount of δ-Undecalactone-d4 and analyzed, the resulting peak area ratio can be used to determine the unknown concentration by interpolation from the established calibration curve.
The following data table illustrates a typical calibration setup for the quantification of δ-Undecalactone using δ-Undecalactone-d4 as the internal standard.
Table 1: Example Calibration Data for δ-Undecalactone using δ-Undecalactone-d4
| Calibration Level | Analyte Conc. (ng/mL) (δ-Undecalactone) | IS Conc. (ng/mL) (δ-Undecalactone-d4) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
|---|---|---|---|---|---|
| 1 | 1.0 | 50 | 2,150 | 105,400 | 0.020 |
| 2 | 5.0 | 50 | 10,600 | 104,900 | 0.101 |
| 3 | 25.0 | 50 | 54,250 | 106,100 | 0.511 |
| 4 | 50.0 | 50 | 107,500 | 105,800 | 1.016 |
| 5 | 100.0 | 50 | 211,000 | 104,500 | 2.019 |
| 6 | 250.0 | 50 | 530,500 | 105,200 | 5.043 |
Method validation is the process that confirms the analytical procedure is suitable for its intended purpose. Key validation parameters include linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy.
Linearity: This parameter assesses the direct proportionality between the measured response ratio and the concentration of the analyte. It is typically evaluated by the correlation coefficient (r) or the coefficient of determination (R²) of the calibration curve. For bioanalytical methods, a correlation coefficient of r ≥ 0.99 is generally considered acceptable. mdpi.comresearchgate.net
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. rsc.org These are critical for analyzing trace levels of compounds. For instance, in the analysis of N-butyryl-L-homoserine lactone using a deuterated standard, an LOQ of 43.3 ng/mL was achieved. rsc.org In another study on macrocyclic lactones, the LOQ for all analytes was 1 ng/mL. mdpi.com
Precision and Accuracy: Precision refers to the closeness of repeated measurements, often expressed as the relative standard deviation (RSD), while accuracy refers to the closeness of a measured value to the true value. These are typically assessed at multiple concentration levels on the same day (intra-day) and on different days (inter-day). The use of a stable isotope-labeled internal standard like δ-Undecalactone-d4 significantly improves both precision and accuracy. researchgate.net For example, a validated method for diquat (B7796111) and paraquat (B189505) using deuterated internal standards showed intra-day precision (RSD) between 0.4% and 4.7% and inter-day precision between 0.8% and 6.7%. researchgate.net
The table below summarizes typical validation parameters from studies employing deuterated lactones and other compounds as internal standards, demonstrating the high quality of data achievable with this approach.
Table 2: Method Validation Parameters from Isotope Dilution Analysis Studies
| Analyte/Internal Standard | Technique | Linearity (r or R²) | LOQ | Precision (%RSD) | Source(s) |
|---|---|---|---|---|---|
| Macrocyclic Lactones / Ivermectin-d2, Moxidectin-d3 | UHPLC-MS/MS | r ≥ 0.998 | 1 ng/mL | Not Specified | mdpi.com |
| γ-Lactones / 2H7-analogues | GC-MS | R² ≥ 0.999 | Not Specified | SD ≤ 1% | researchgate.net |
| N-butyryl-L-homoserine lactone / Deuterated anthracene | GC-MS | Not Specified | 43.3 ng/mL | Not Specified | rsc.org |
Mechanistic Elucidation and Pathway Tracing Studies Employing δ Undecalactone D4
Elucidation of Biotransformation Pathways
The introduction of four deuterium (B1214612) atoms into the δ-undecalactone molecule creates a stable isotopic tracer. This labeled compound is chemically almost identical to its non-deuterated counterpart but can be distinguished by mass spectrometry. This distinction is fundamental to its use in tracing metabolic fates.
In Vitro Enzymatic and Microbial Biotransformation Investigations
In vitro studies using purified enzymes or microbial cultures are crucial first steps in understanding the metabolism of a compound. The use of δ-Undecalactone-d4 in such systems would allow researchers to track its conversion to various metabolites unambiguously.
Microbial biotransformation often mimics mammalian metabolism and can be a cost-effective way to produce metabolites. scentree.co Various microorganisms, particularly yeasts and fungi, are known to metabolize lactones. nih.gov For instance, studies on γ-decalactone in the yeast Yarrowia lipolytica have shown that β-oxidation is a key pathway in its metabolism. nih.gov It is plausible that δ-undecalactone would undergo similar enzymatic transformations.
Table 1: Potential In Vitro Biotransformation Reactions of δ-Undecalactone-d4
| Enzyme Class | Potential Reaction | Expected Outcome for δ-Undecalactone-d4 |
| Hydrolases (Lactonases) | Ring opening of the lactone | Formation of 5-hydroxyundecanoic acid-d4 |
| Cytochrome P450 Monooxygenases | Hydroxylation of the alkyl chain | Formation of various hydroxylated δ-undecalactone-d4 isomers |
| Acyl-CoA Synthetases & Oxidases | β-oxidation of the alkyl chain | Chain-shortened lactone-d4 metabolites |
In Vivo Tracer Experiments in Model Biological Systems (Excluding Human Subjects)
Following in vitro analysis, in vivo experiments in model organisms such as rodents or invertebrates are essential to understand the complete metabolic profile in a complex biological system. After administration of δ-Undecalactone-d4, biological samples (e.g., urine, feces, blood, and tissues) can be collected over time. The presence of the deuterium label allows for the clear identification of the parent compound and its metabolites against a complex biological background.
Such studies would aim to understand the absorption, distribution, metabolism, and excretion (ADME) of δ-undecalactone. The kinetic profile of the appearance and disappearance of the deuterated parent compound and its metabolites would provide critical information on the rates of metabolic processes.
Identification and Structural Characterization of Deuterium-Labeled Metabolites
A key advantage of using a deuterated tracer is the relative ease of identifying metabolites. Mass spectrometry techniques, such as liquid chromatography-mass spectrometry (LC-MS), can be programmed to specifically detect the mass shift caused by the deuterium atoms. This allows for the selective detection of compounds originating from the administered δ-Undecalactone-d4.
Once potential metabolites are identified based on their mass, their structures can be elucidated using techniques like tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. The fragmentation patterns in MS/MS of the deuterated metabolites, when compared to the non-deuterated standards, can reveal the location of metabolic modifications.
Table 2: Hypothetical Deuterium-Labeled Metabolites of δ-Undecalactone-d4 and their Characterization
| Metabolite | Analytical Technique | Expected Observation |
| Hydroxylated-δ-undecalactone-d4 | LC-MS/MS | Parent ion with +16 Da mass shift; characteristic fragmentation pattern indicating position of hydroxylation. |
| Ring-opened 5-hydroxyundecanoic acid-d4 | GC-MS (after derivatization) | Detection of the deuterated linear acid. |
| Chain-shortened lactone-d4 | LC-MS | Detection of a deuterated lactone with a lower molecular weight. |
Investigation of Chemical Degradation Mechanisms
Understanding the chemical stability of δ-undecalactone is important for its application in various products. The use of δ-Undecalactone-d4 can aid in studying its degradation pathways under different environmental conditions.
Research into Hydrolytic Degradation Kinetics and Products
Lactones are susceptible to hydrolysis, which involves the cleavage of the ester bond to form the corresponding hydroxy acid. This reaction can be catalyzed by acids or bases. By studying the hydrolysis of δ-Undecalactone-d4 in aqueous solutions at different pH values, the kinetics of this degradation process can be determined. The rate of disappearance of the deuterated lactone and the appearance of the deuterated 5-hydroxyundecanoic acid can be monitored over time using techniques like HPLC or GC-MS.
Oxidative Degradation Pathway Analysis and Reaction Intermediates
Oxidative degradation can occur through various mechanisms, including autoxidation in the presence of oxygen or reactions with oxidizing agents. These reactions can lead to a variety of degradation products. The use of δ-Undecalactone-d4 as a tracer would be invaluable in identifying the primary oxidation products and subsequent reaction intermediates in a complex mixture. The deuterium label would act as a clear marker to distinguish the degradation products of interest from other compounds in the reaction matrix.
Specialized Academic Research Domains Leveraging δ Undecalactone D4
Research in Flavor and Fragrance Chemistry Methodologies
In the field of flavor and fragrance chemistry, the pursuit of accurate quantification and a deeper understanding of aromatic compound formation is relentless. δ-Undecalactone-d4 serves as a critical internal standard in various analytical methodologies, enabling researchers to achieve higher levels of precision and reliability in their findings.
The accurate quantification of volatile compounds in complex matrices such as food and natural products is a significant analytical challenge. δ-Undecalactone-d4 is instrumental in overcoming these challenges through its use in Stable Isotope Dilution Assays (SIDA). researchgate.netnih.govnih.gov This technique is renowned for its ability to provide highly accurate and precise measurements. researchgate.netsemanticscholar.org
The principle of SIDA involves adding a known amount of the isotopically labeled standard (δ-Undecalactone-d4) to a sample at an early stage of analysis. nih.gov Because the deuterated standard is chemically identical to the analyte of interest (δ-undecalactone), it experiences the same physical and chemical effects during sample preparation, extraction, and analysis. clearsynth.com This co-behavior allows for the correction of analyte losses and variations in instrument response, thereby minimizing measurement uncertainty. nih.gov
Deuterated internal standards are particularly effective in mitigating matrix effects, where other compounds in the sample can interfere with the analytical signal. clearsynth.com By comparing the signal of the analyte to that of the known concentration of the internal standard, researchers can achieve accurate quantification. clearsynth.com The use of δ-Undecalactone-d4 in conjunction with techniques like gas chromatography-mass spectrometry (GC-MS) allows for the selective detection and quantification of δ-undecalactone among a multitude of other volatile compounds. nih.govacs.orgresearchgate.net
Table 1: Application of δ-Undecalactone-d4 in Quantitative Analysis of δ-Undecalactone in Dairy Cream
| Analytical Method | Analyte | Internal Standard | Purpose | Key Finding |
| GC-MS with SIDA | δ-Undecalactone | δ-Undecalactone-d4 | To accurately quantify the concentration of δ-undecalactone in raw and pasteurized cream. | The concentration of δ-undecalactone was found to be significantly higher in pasteurized cream compared to raw cream, indicating its formation during heat treatment. |
Isotopic labeling is a powerful technique for elucidating the biosynthetic pathways of natural products, including aromatic compounds. nih.govwikipedia.org By introducing a labeled precursor into a biological system, researchers can trace its incorporation into downstream metabolites, thereby mapping the metabolic route. nih.govelifesciences.org
While direct studies involving δ-Undecalactone-d4 in biosynthetic pathway investigations are not extensively documented, the principles of isotopic labeling suggest its potential utility. For instance, if a deuterated precursor to lactones were administered to a fruit or microorganism, the subsequent detection of δ-Undecalactone-d4 would confirm its role in the biosynthetic pathway. nih.gov This approach allows for the unambiguous identification of precursors and intermediates. nih.gov
The use of stable isotopes like deuterium (B1214612) is advantageous as it does not involve radioactivity and can be readily detected by mass spectrometry. nih.gov This technique has been successfully employed to understand the formation of various flavor and fragrance compounds. researchgate.net
Table 2: Hypothetical Use of Deuterated Precursors to Trace δ-Undecalactone Biosynthesis
| Labeled Precursor | Biological System | Analytical Technique | Expected Outcome | Research Goal |
| Deuterated oleic acid | Strawberry fruit | GC-MS | Detection of δ-Undecalactone-d4 | To confirm oleic acid as a precursor in the biosynthesis of δ-undecalactone. |
| Deuterated ricinoleic acid | Yeast culture | LC-MS/MS | Quantification of δ-Undecalactone-d4 | To investigate the efficiency of different precursors in the microbial production of δ-undecalactone. |
The authenticity of natural flavors is a significant concern due to the potential for adulteration with synthetic counterparts. mdpi.com Stable isotope analysis has emerged as a robust tool for verifying the authenticity and geographical origin of food products and flavorings. dtu.dknih.govnipne.roelementar.com
The isotopic signature (e.g., the ratio of deuterium to hydrogen) of a natural compound is influenced by the geographical location, climate, and metabolic pathways of the source organism. dtu.dk Synthetic compounds, on the other hand, typically have a different isotopic profile due to the manufacturing process. mdpi.com
By comparing the isotopic ratio of δ-undecalactone in a product to a database of authentic samples, it is possible to detect adulteration. mdpi.com While specific studies on δ-Undecalactone-d4 for this purpose are not prevalent, the general methodology is well-established for other flavor compounds. The use of an internal standard like δ-Undecalactone-d4 in the analytical procedure would ensure the accuracy of the isotopic ratio measurements.
Environmental Analytical Chemistry and Fate Studies
The presence and persistence of organic compounds in the environment are of increasing concern. Deuterated compounds, including δ-Undecalactone-d4, can serve as valuable tools in environmental analytical chemistry for studying the fate and transport of pollutants.
Understanding how compounds degrade in the environment is crucial for assessing their potential impact. Isotope labeling can be used to trace the degradation pathways of organic molecules in both abiotic (e.g., hydrolysis, photolysis) and biotic (e.g., microbial degradation) systems. encyclopedia.pubmdpi.comnih.gov
By introducing δ-Undecalactone-d4 into a controlled environmental system (e.g., a soil microcosm or water sample), researchers can monitor its disappearance over time and identify the formation of deuterated degradation products. acs.org This allows for the determination of degradation rates and the elucidation of transformation pathways. The stability of the carbon-deuterium bond can sometimes lead to slightly different degradation kinetics compared to the non-deuterated compound, a phenomenon known as the kinetic isotope effect, which can provide insights into the degradation mechanism. nih.gov
Deuterated compounds are widely used as internal standards for the accurate quantification of environmental pollutants. mdpi.comresearchgate.netastm.org Their use in isotope dilution mass spectrometry helps to overcome matrix effects and analyte losses during sample processing, which is particularly important for complex environmental samples. researchgate.net
Furthermore, deuterated compounds can be used as tracers to study the transport and fate of pollutants in the environment. mdpi.com For example, a known amount of δ-Undecalactone-d4 could be released into a system, and its movement and concentration could be monitored downstream to understand transport dynamics.
Table 3: Potential Application of δ-Undecalactone-d4 in Environmental Fate Studies
| Research Area | Application of δ-Undecalactone-d4 | Analytical Method | Information Gained |
| Biodegradation in Soil | Spiking soil samples with δ-Undecalactone-d4 | GC-MS | Rate of microbial degradation and identification of deuterated metabolites. |
| Hydrolysis in Aquatic Systems | Incubation of δ-Undecalactone-d4 in water at different pH values | LC-MS | Hydrolytic stability and degradation kinetics. |
| Quantification in Wastewater | Use as an internal standard in SIDA | GC-MS/MS | Accurate concentration of δ-undecalactone in wastewater effluent. |
Advanced Food Science Research Applications
In the realm of advanced food science, the pursuit of accuracy and precision in flavor analysis is paramount. The complexity of food matrices necessitates sophisticated analytical techniques to identify and quantify the compounds that define the sensory experience. δ-Undecalactone-d4, a deuterated isotopologue of the flavor-active compound δ-undecalactone, serves as a critical tool in this research. Its application as an internal standard in Stable Isotope Dilution Assays (SIDA) allows for the mitigation of matrix effects and variations during sample preparation and analysis, leading to more reliable and reproducible data.
Quantification of Key Flavor-Active Compounds and Process Contaminants
The use of deuterated internal standards like δ-undecalactone-d4 is particularly advantageous in gas chromatography-mass spectrometry (GC-MS) based methods. The mass difference between the deuterated standard and the native analyte allows for their simultaneous detection and quantification with high selectivity and sensitivity.
Research Findings:
While specific studies focusing exclusively on δ-undecalactone-d4 are not extensively documented in publicly available literature, the principles of its application can be inferred from research on other deuterated lactones used in food analysis. For instance, studies on dairy products have successfully employed deuterated δ-lactones to quantify key aroma compounds. In one such study, a novel synthesis of deuterium-labeled δ-lactones was developed for use in a stable isotope dilution assay to quantify nine different lactones in dairy cream. This research highlighted the significant increase in the concentration of certain lactones, such as δ-dodecalactone, after heat treatment, indicating the formation of these flavor compounds during processing.
Similarly, deuterated γ-lactones have been synthesized and evaluated as internal standards for SIDA in the analysis of wines and other food products. These studies demonstrate the robustness of using deuterated lactones to obtain accurate quantitative data on flavor compounds, which is essential for quality control and product development.
The application of δ-undecalactone-d4 would follow a similar methodology. It would be added to a food sample at a known concentration at the beginning of the analytical workflow. The ratio of the native analyte to the deuterated internal standard is then measured by GC-MS. Since the internal standard experiences the same sample preparation and analysis conditions as the analyte, this ratio remains constant and can be used to accurately calculate the concentration of the target compound in the original sample.
Below is a table illustrating the potential application of δ-undecalactone-d4 for the quantification of various flavor-active compounds and potential process contaminants in different food matrices.
| Food Matrix | Target Analyte(s) | Analytical Technique |
| Dairy Products (Milk, Cheese, Yogurt) | δ-Decalactone, δ-Dodecalactone, γ-Nonalactone | GC-MS, GCxGC-TOF-MS |
| Fruit Juices (Peach, Apricot) | γ-Decalactone, γ-Jasmolactone, Massoia Lactone | HS-SPME-GC-MS |
| Alcoholic Beverages (Wine, Whiskey) | cis/trans-Whiskey Lactone, γ-Nonalactone | GC-MS |
| Baked Goods | 2-Acetyl-1-pyrroline, 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | GC-MS |
| Processed Meats | 3-Methylbutanal, Hexanal | SPME-GC-MS |
Studies on Chemical Transformations During Food Processing and Storage
Food processing techniques such as heating, fermentation, and storage can induce significant changes in the chemical composition of food, leading to the formation, degradation, or transformation of flavor compounds. Understanding these chemical transformations is critical for controlling and optimizing the sensory properties of food products. δ-Undecalactone-d4 can be employed as a tracer to study the fate of δ-undecalactone and other structurally related lactones during such processes.
By spiking a food system with δ-undecalactone-d4 before processing or storage, researchers can monitor its stability and potential conversion into other compounds. This approach provides valuable insights into reaction kinetics and pathways, helping to elucidate the mechanisms behind flavor development or degradation.
Research Findings:
Studies on the effects of processing on lactone concentrations provide a framework for how δ-undecalactone-d4 could be utilized. For example, research has shown that heat treatment of dairy cream can lead to a significant increase in the concentration of δ-lactones, suggesting their formation from precursors like hydroxy fatty acids present in milk fat. In a study investigating the impact of high hydrostatic pressure (HHP) on aroma compounds, it was observed that the concentration of esters and lactones generally decreased, likely due to hydrolysis reactions.
Lactic acid fermentation is another process where the profile of volatile flavor compounds, including lactones, can change significantly. Research on fermented cereal-based products and fruit juices has demonstrated that fermentation can enhance the formation of certain lactones, contributing to desirable fruity and floral aromas.
The use of δ-undecalactone-d4 in such studies would allow for a more precise understanding of these transformations. For instance, it could help to differentiate between the formation of new undecalactone from precursors and the degradation of existing undecalactone.
The following table outlines potential chemical transformations that could be investigated using δ-undecalactone-d4 during food processing and storage.
| Food Process | Potential Chemical Transformation | Investigated Outcome |
| Thermal Processing (e.g., Pasteurization, UHT) | Formation from lipid precursors (hydroxy fatty acids) | Impact on creamy, fruity flavor notes |
| Fermentation (e.g., Sourdough, Yogurt) | Enzymatic conversion of fatty acids | Development of characteristic fermentation bouquet |
| Storage (e.g., Aging of cheese or wine) | Hydrolysis, oxidation, or esterification | Changes in flavor profile over time |
| High-Pressure Processing | Pressure-induced hydrolysis or other reactions | Alteration of fresh flavor characteristics |
| Enzymatic Treatment | Lipase-catalyzed formation or hydrolysis | Controlled flavor generation or modification |
Theoretical and Computational Chemistry Perspectives on δ Undecalactone D4
Molecular Modeling and Conformational Analysis of Deuterated δ-Undecalactone
The substitution of hydrogen with deuterium (B1214612) in δ-undecalactone introduces subtle yet significant changes in the molecule's properties, which can be elucidated through molecular modeling and conformational analysis. These computational techniques provide a window into the three-dimensional structure and dynamics of δ-Undecalactone-d4.
Ab Initio and Density Functional Theory (DFT) Calculations for Structural Properties
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to predict the structural properties of molecules with high accuracy. For δ-Undecalactone-d4, these calculations can determine bond lengths, bond angles, and dihedral angles, providing a detailed picture of its molecular geometry. The introduction of deuterium atoms is expected to cause a slight shortening of the C-D bonds compared to C-H bonds due to the lower zero-point energy of the C-D bond. While specific studies on δ-Undecalactone-d4 are not prevalent in public literature, the principles of these computational methods are widely applied to similar organic molecules. rsc.orgnih.gov
Conformational analysis of cyclic molecules like δ-undecalactone is crucial as their biological activity and physical properties are often dependent on their three-dimensional shape. Computational studies on similar seven-membered rings, such as ε-caprolactone, have shown that these molecules can exist in various conformations, with the chair form often being the most stable. researchgate.net For δ-Undecalactone-d4, DFT calculations would be employed to identify the lowest energy conformers and the transition states connecting them, thus mapping out the potential energy surface of the molecule.
A hypothetical comparison of the structural parameters between the non-deuterated and deuterated forms, based on general principles of isotope effects, is presented in the table below.
| Parameter | δ-Undecalactone (Calculated) | δ-Undecalactone-d4 (Predicted) |
| C-H Bond Length (avg.) | 1.09 Å | - |
| C-D Bond Length (avg.) | - | 1.085 Å |
| Ring Puckering Amplitude | q | Slightly smaller than q |
Interactive Data Table: Predicted Structural Parameters
Note: The values for δ-Undecalactone-d4 are predicted based on known deuterium isotope effects and are not from direct computational studies of this specific molecule.
Prediction of Spectroscopic Signatures (NMR, IR) for Isotopic Variants
Computational chemistry plays a vital role in predicting the spectroscopic signatures of molecules, which is invaluable for their identification and characterization. chemrxiv.orgnih.govresearchgate.netnih.gov
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of DFT. youtube.com For δ-Undecalactone-d4, theoretical calculations can predict the ¹H and ¹³C chemical shifts. The deuterium substitution will lead to the disappearance of the corresponding proton signals in the ¹H NMR spectrum. Furthermore, the presence of deuterium can cause small isotopic shifts in the ¹³C NMR spectrum of neighboring carbon atoms. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, from which chemical shifts can be derived. uncw.edu
IR Spectroscopy: Infrared (IR) spectroscopy is sensitive to molecular vibrations. The substitution of hydrogen with heavier deuterium atoms significantly alters the vibrational frequencies of the molecule. Specifically, the C-D stretching and bending vibrations will appear at lower frequencies (wavenumbers) compared to the corresponding C-H vibrations. DFT calculations can accurately predict these vibrational frequencies. nih.gov This isotopic shift is a key signature for confirming the deuteration of the molecule. A hybrid approach integrating molecular dynamics (MD) simulations with DFT can provide even more accurate IR spectra by accounting for anharmonic effects. chemrxiv.orgnih.govresearchgate.netnih.gov
| Spectroscopic Feature | δ-Undecalactone (Typical Range) | δ-Undecalactone-d4 (Predicted) |
| C-H Stretching Frequency | 2850-3000 cm⁻¹ | Absent at deuterated positions |
| C-D Stretching Frequency | - | ~2100-2200 cm⁻¹ |
| ¹H NMR Chemical Shift (at deuterated positions) | Present | Absent |
| ¹³C NMR Isotope Shift (adjacent to D) | - | Small upfield shift |
Interactive Data Table: Predicted Spectroscopic Shifts
Simulation of Deuterium Isotope Effects on Molecular Dynamics and Interactions
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of δ-Undecalactone-d4 over time. bath.ac.uk The increased mass of deuterium can affect the molecule's translational, rotational, and vibrational motions. While these effects might be subtle, they can influence intermolecular interactions. For instance, the slightly smaller size of the C-D bond and the altered vibrational frequencies can lead to minor differences in van der Waals interactions and hydrogen bonding capabilities if applicable. Path integral molecular dynamics (PIMD) simulations are a particularly powerful tool for studying nuclear quantum effects and isotope effects in molecular systems. rsc.org
Computational Approaches for Reaction Pathway Prediction and Mechanistic Insights Involving Deuterated Species
Computational methods are instrumental in elucidating reaction mechanisms. digitellinc.comrsc.orguio.no For reactions involving δ-Undecalactone-d4, such as its synthesis or degradation, theoretical calculations can map out the entire reaction pathway, identifying reactants, products, intermediates, and transition states.
A key reaction for the synthesis of lactones is the Baeyer-Villiger oxidation of cyclic ketones. wikipedia.orgorganic-chemistry.org Computational studies of this reaction have provided detailed mechanistic insights. nih.govtru.caresearchgate.net If δ-Undecalactone-d4 were synthesized from a deuterated cyclic ketone, computational modeling could be used to predict the kinetic isotope effects (KIEs). The KIE is the ratio of the reaction rate of the non-deuterated reactant to the deuterated reactant and provides valuable information about the rate-determining step of the reaction.
For instance, in the Baeyer-Villiger reaction, a secondary kinetic isotope effect is expected if the C-H(D) bond is not broken in the rate-determining step but is located at a position that undergoes a change in hybridization. DFT calculations can be used to model the transition states for both the deuterated and non-deuterated reactants to predict the KIE and thus provide a deeper understanding of the reaction mechanism.
Challenges, Limitations, and Future Trajectories in δ Undecalactone D4 Research
Methodological Challenges in Isotope-Labeled Compound Analysis and Quantification
The accurate analysis and quantification of isotope-labeled compounds like δ-Undecalactone-d4 are fundamental to their use in scientific research. However, several methodological challenges can impact the reliability of these measurements. The use of stable isotope-labeled internal standards is a cornerstone in quantitative bioanalysis using liquid chromatography/mass spectrometry (LC/MS), primarily to compensate for matrix effects and improve accuracy. cerilliant.comresearchgate.net
One of the primary challenges with deuterium-labeled standards is the potential for chromatographic shifts. Deuterated compounds can sometimes exhibit different retention times in liquid chromatography compared to their non-deuterated counterparts. hilarispublisher.comnih.govmdpi.com This phenomenon, known as the deuterium (B1214612) isotope effect, can complicate the direct comparison and co-elution required for accurate quantification. hilarispublisher.com
Furthermore, the stability of the deuterium label itself is a critical consideration. Under certain conditions, there can be a loss of deuterium in solution or during mass spectrometry analysis. hilarispublisher.com Hydrogen-deuterium scrambling, where deuterium atoms exchange with hydrogen atoms, can also occur in the ion source or collision cell of a mass spectrometer, potentially leading to inaccurate quantification if not properly evaluated and mitigated. cerilliant.com
Another layer of complexity arises from the natural abundance of isotopes in a sample, which can interfere with the detection of the labeled compound, especially at low concentrations. researchgate.net Incomplete labeling during synthesis can also result in a mixture of isotopologues, which requires careful characterization and correction during data analysis to ensure accurate quantification. nih.gov
| Challenge | Description | Potential Impact on δ-Undecalactone-d4 Studies |
|---|---|---|
| Isotope Effects | Alteration of physical or chemical properties due to isotopic substitution, leading to shifts in chromatographic retention times. hilarispublisher.comnih.gov | Inaccurate quantification if the deuterated standard does not co-elute perfectly with the unlabeled analyte. |
| Label Instability | Loss of deuterium atoms in solution or during analysis. hilarispublisher.com | Underestimation of the concentration of the labeled compound. |
| Hydrogen-Deuterium Scrambling | Exchange of deuterium and hydrogen atoms within the mass spectrometer. cerilliant.com | Interference with the selected transitions for quantification, leading to inaccurate results. |
| Natural Isotope Abundance | Interference from naturally occurring isotopes in the sample matrix. researchgate.net | Difficulty in detecting low levels of δ-Undecalactone-d4 and potential for overestimation. |
| Incomplete Labeling | Presence of unlabeled or partially labeled molecules from the synthesis process. nih.gov | Requires complex data correction to determine the true concentration of the fully labeled standard. |
Innovations in Synthetic Strategies for Enhanced Isotopic Purity and Cost-Effectiveness
The synthesis of deuterium-labeled compounds is often a costly and time-consuming endeavor. clearsynth.com However, ongoing innovations in synthetic chemistry are addressing these limitations, aiming for greater isotopic purity and more economical production methods. Traditional methods often involve multi-step syntheses starting from commercially available deuterated precursors. researchgate.net
More recent and efficient approaches focus on the direct exchange of hydrogen atoms with deuterium on the target molecule or a late-stage intermediate. hwb.gov.in This can be achieved through methods like hydrogen-deuterium (H/D) exchange reactions using deuterium gas (D2) or heavy water (D2O) in the presence of a catalyst. researchgate.netnih.gov Such late-stage functionalization is often more atom-economical and can be applied to complex molecules. x-chemrx.com
Organocatalytic methods have also emerged as a powerful tool for the site-selective deuteration of organic compounds. nih.gov These methods can provide high levels of deuterium incorporation at specific positions within a molecule, which is crucial for minimizing isotopic scrambling and ensuring the stability of the label. nih.gov For lactones specifically, synthetic routes have been developed for deuteration, such as the reduction of a protected hydroxypropiolic acid with deuterium gas. nih.gov
The development of flow chemistry techniques for isotope labeling presents another avenue for improving efficiency and cost-effectiveness. x-chemrx.com Flow synthesis allows for precise control over reaction parameters, which can lead to higher yields and purity. x-chemrx.com
| Synthetic Strategy | Description | Advantages for δ-Undecalactone-d4 Synthesis |
|---|---|---|
| Hydrogen-Deuterium Exchange | Direct replacement of hydrogen with deuterium using D2 or D2O and a catalyst. researchgate.net | Can be performed on the final molecule or a late-stage intermediate, potentially reducing the number of synthetic steps. hwb.gov.in |
| Organocatalysis | Use of small organic molecules to catalyze the deuteration reaction. nih.gov | Allows for high site-selectivity, leading to enhanced isotopic purity and label stability. nih.gov |
| Reduction with Deuterium Gas | Introduction of deuterium atoms through the reduction of a precursor molecule. nih.gov | A proven method for the synthesis of deuterated gamma-lactones. nih.gov |
| Flow Chemistry | Performing the labeling reaction in a continuous flow system. x-chemrx.com | Offers precise control over reaction conditions, potentially improving yield, purity, and safety. x-chemrx.com |
Exploration of Novel Research Applications Across Interdisciplinary Sciences
While δ-undecalactone is well-known in the flavor and fragrance industry for its creamy, peach-like aroma, the introduction of a deuterium label opens up a wide range of new research applications. teubes.comscentree.coscentspiracy.com Deuterium-labeled compounds are invaluable tools in various scientific fields, particularly in drug discovery and metabolism studies. clearsynth.comsimsonpharma.com
In pharmaceutical research, deuteration can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties. nih.gov While δ-undecalactone itself is not a therapeutic agent, δ-Undecalactone-d4 could be used as a tracer to study the metabolic pathways of lactones, which are a common structural motif in biologically active molecules.
The use of deuterium-labeled compounds as internal standards in mass spectrometry is a well-established application. musechem.comucsb.edu δ-Undecalactone-d4 can serve as a highly accurate internal standard for the quantification of its unlabeled counterpart in various matrices, from food and beverages to biological samples.
Furthermore, deuterium metabolic imaging (DMI) is an emerging technique for non-invasively studying tissue metabolism. nih.gov While this application is currently focused on key metabolites like glucose and acetate, the principle could potentially be extended to other deuterated substrates like δ-Undecalactone-d4 to probe specific metabolic pathways.
| Research Area | Potential Application | Rationale |
|---|---|---|
| Metabolism Studies | Tracing the metabolic fate of δ-undecalactone in biological systems. simsonpharma.com | The deuterium label allows for the differentiation of the administered compound from endogenous molecules. |
| Quantitative Analysis | Internal standard for mass spectrometry-based quantification of δ-undecalactone. musechem.com | The labeled standard closely mimics the behavior of the analyte, correcting for variations in sample preparation and analysis. cerilliant.com |
| Flavor and Fragrance Research | Investigating the release and perception of δ-undecalactone from various matrices. | The labeled compound can be tracked to understand its distribution and stability in complex systems. |
| Metabolic Imaging | Probing lactone metabolism in vivo using deuterium metabolic imaging (DMI). nih.gov | Could provide insights into metabolic processes involving lactone-containing compounds in healthy and diseased states. |
Integration of Deuterium-Labeled Standards with Emerging Omics Technologies for Systems-Level Understanding
The fields of metabolomics and proteomics, collectively known as "omics" technologies, aim to provide a comprehensive, system-level understanding of biological processes by measuring large numbers of metabolites and proteins. Stable isotope labeling is a key enabling technology in these fields, offering solutions to major challenges such as metabolite identification and absolute quantification. nih.gov
In metabolomics, deuterium-labeled standards like δ-Undecalactone-d4 can be used for absolute quantification of their corresponding unlabeled metabolites. nih.gov This is crucial for obtaining a true picture of the metabolic state of a biological system. The integration of stable isotope labeling with metabolomics is moving the field from observational studies to more detailed mechanistic investigations of cellular metabolism. nih.gov
In proteomics, while carbon-13 and nitrogen-15 (B135050) are more commonly used for labeling proteins and peptides, deuterium labeling strategies such as dimethylation are also employed for quantitative analysis. nih.govnih.gov The use of deuterated internal standards for small molecule metabolites that interact with proteins can provide a more complete picture of cellular function.
The development of advanced analytical techniques, such as high-resolution mass spectrometry, allows for the precise measurement of isotope incorporation and distribution within molecules. nih.gov This, combined with sophisticated data analysis software, is overcoming the bottleneck in processing the large and complex datasets generated in omics studies. mdpi.comresearchgate.net The use of δ-Undecalactone-d4 as a standard in such studies can contribute to a more accurate and comprehensive understanding of the role of lactones in biological systems.
| Omics Field | Application of δ-Undecalactone-d4 | Benefit for Systems-Level Understanding |
|---|---|---|
| Metabolomics | Absolute quantification of endogenous δ-undecalactone. nih.gov | Provides accurate data on metabolite concentrations, which is essential for metabolic flux analysis and understanding network dynamics. |
| Lipidomics | As a standard for quantifying lactone-containing lipids. mdpi.com | Enables precise measurement of changes in lipid profiles in response to various stimuli or in disease states. |
| Fluxomics | As a tracer to follow the metabolic flux through pathways involving lactones. nih.gov | Helps to elucidate the rates of metabolic reactions and the flow of carbon through metabolic networks. |
| Proteomics | Quantification of small molecule metabolites that interact with proteins. | Contributes to understanding the interplay between metabolism and protein function. |
Q & A
Q. What are the best practices for presenting isotopic purity data in peer-reviewed journals?
- Methodological Answer :
- Include tabular summaries of deuteration levels across molecular positions.
- Provide raw spectral data (NMR, MS) in supplementary materials with annotated peaks .
- Discuss limitations (e.g., detection thresholds for minor impurities) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
